molecular formula C11H14N2O2 B14834992 5-Cyclopropoxy-N,6-dimethylpicolinamide

5-Cyclopropoxy-N,6-dimethylpicolinamide

Cat. No.: B14834992
M. Wt: 206.24 g/mol
InChI Key: ZFOGBTLXHVXJEY-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,6-dimethylpicolinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.244 g/mol . It is primarily used for research and development purposes in the field of chemistry. This compound is known for its unique structure, which includes a cyclopropoxy group and a picolinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,6-dimethylpicolinamide typically involves the following steps:

    Cyclopropanation: The introduction of the cyclopropoxy group is achieved through a cyclopropanation reaction. This involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper.

    Amidation: The picolinamide core is formed through an amidation reaction. This involves the reaction of a picolinic acid derivative with an amine in the presence of a coupling agent, such as EDCI or DCC.

    Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent, such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,6-dimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinamides.

Scientific Research Applications

5-Cyclopropoxy-N,6-dimethylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,6-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-cyclopropyloxy-N,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-7-10(15-8-3-4-8)6-5-9(13-7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14)

InChI Key

ZFOGBTLXHVXJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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